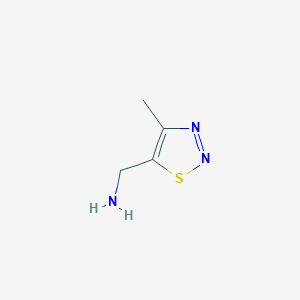![molecular formula C9H6ClNO2S B1288046 4-氯噻吩并[2,3-c]吡啶-2-甲酸甲酯 CAS No. 251996-85-7](/img/structure/B1288046.png)
4-氯噻吩并[2,3-c]吡啶-2-甲酸甲酯
描述
Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate is a compound that appears to be related to various heterocyclic compounds synthesized for their potential biological activities. Although the provided papers do not directly discuss methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate, they do provide insights into similar compounds and their synthesis, which can be informative for understanding the chemical behavior and properties of related structures.
Synthesis Analysis
The synthesis of related compounds often involves catalytic systems or relay catalysis, as seen in the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates using a FeCl2/Et3N binary catalytic system . Similarly, the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides from 4-chloropyridine-2-carboxylic acid methyl ester, which shares a similar pyridine structure, involves chlorination and esterification . These methods suggest that the synthesis of methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate could also involve catalytic systems or specific reagents to introduce chlorine and ester groups into the molecule.
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate often includes heterocyclic rings, such as pyridine and thiophene, which are known for their electron-rich nature and potential to participate in various chemical reactions . The presence of substituents like chlorine can significantly affect the electronic distribution and reactivity of the molecule.
Chemical Reactions Analysis
Compounds with pyridine and thiophene rings can undergo various chemical reactions. For instance, UV-irradiation of methyl 4-pyridinecarboxylate in methanol can lead to methoxylation, a reaction that could be relevant for methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate under similar conditions . Additionally, the synthesis of 4-(phenylamino)thieno[3,2-d]pyrimidines from 4-chlorothieno[3,2-d]pyrimidine suggests that chlorinated thiophene compounds can be used as precursors in cyclization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate can be inferred from related compounds. For example, the solubility, melting point, and stability of the compound may be influenced by the presence of the ester group and the chlorine atom. The electronic properties, such as the dipole moment and the potential for hydrogen bonding, can also be deduced from the molecular structure, which includes heteroatoms like nitrogen and sulfur .
科学研究应用
合成和化学反应
甲酰化衍生物的合成:Abdelwahab、Hanna 和 Kirsch (2017) 展示了在特定条件下,N-保护的 3-乙酰基-2-氨基噻吩与 Vilsmeier-Haack 试剂反应,合成甲酰化氯噻吩并[2,3-b]吡啶衍生物。该方法提供了一种途径,无法通过起始材料的 N-保护或其他常规反应来实现 (Abdelwahab、Hanna 和 Kirsch,2017)。
噻吩并[2,3-c]吡啶的通用合成:Zhu、GunawardanaIndrani、Boyd 和 Melcher (2008) 探索了一种合成 2,4-二取代和 2,4,7-三取代噻吩并[2,3-c]吡啶的方法,为在不同科学应用中创建各种类似物提供了多功能途径 (Zhu、GunawardanaIndrani、Boyd 和 Melcher,2008)。
吡啶并噻吩并嘧啶的合成:Medvedeva、Tugusheva、Alekseeva、Chernyshev、Avramenko 和 Granik (2010) 合成了 3-氨基-4-芳基氨基噻吩并[2,3-b]吡啶-2-甲酸甲酯,表明可以通过不同的反应途径创建一系列取代的吡啶并噻吩并嘧啶 (Medvedeva 等,2010)。
膦催化的合成:Zhu、Lan 和 Kwon (2003) 描述了一种膦催化的 [4 + 2] 环化方法,可用于合成各种吡啶和吡啶相关衍生物,展示了噻吩并[2,3-c]吡啶-2-甲酸甲酯在复杂化学反应中的多功能性 (Zhu、Lan 和 Kwon,2003)。
安全和危害
属性
IUPAC Name |
methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c1-13-9(12)7-2-5-6(10)3-11-4-8(5)14-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEMSSHLFNIVCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=NC=C2S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594329 | |
| Record name | Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate | |
CAS RN |
251996-85-7 | |
| Record name | Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Azaspiro[3.4]octane](/img/structure/B1287972.png)



![7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B1287993.png)








